molecular formula C24H38N2O8 B138786 oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate CAS No. 143503-32-6

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate

Cat. No.: B138786
CAS No.: 143503-32-6
M. Wt: 482.6 g/mol
InChI Key: JCSMEDMCZYEBKT-UHFFFAOYSA-N
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Description

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a phenyl group substituted with a pentyloxy chain, and a pyrrolidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) typically involves multiple steps. One common approach is the reaction of 3-(pentyloxy)phenyl isocyanate with 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-(methoxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester
  • Carbamic acid, (3-(ethoxy)phenyl)-, 1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester

Uniqueness

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

CAS No.

143503-32-6

Molecular Formula

C24H38N2O8

Molecular Weight

482.6 g/mol

IUPAC Name

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate

InChI

InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-8-15-27-20-11-9-10-19(16-20)23-22(25)28-21(18-26-14-4-2)17-24-12-6-7-13-24;3-1(4)2(5)6/h9-11,16,21H,3-8,12-15,17-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)

InChI Key

JCSMEDMCZYEBKT-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O

Synonyms

oxalic acid, (1-propoxy-3-pyrrolidin-1-yl-propan-2-yl) N-(3-pentoxyphe nyl)carbamate

Origin of Product

United States

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